2-Acetoxy-4-nitro-benzaldiacetate
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Description
2-Acetoxy-4-nitro-benzaldiacetate is a chemical compound with the molecular formula C13H13NO8 and a molecular weight of 311.24 . It is also known by other names such as 2-Hydroxy-4-nitro-toluene-α,α-diol Triacetate and 1-[2-(Acetyloxy)-4-nitrophenyl]Methanediol 1,1-Diacetate .
Physical And Chemical Properties Analysis
2-Acetoxy-4-nitro-benzaldiacetate has a molecular weight of 311.24 . Further physical and chemical properties such as melting point, boiling point, and density are not available in the sources I have access to .
Scientific Research Applications
Organic Synthesis and Modifications
- Synthesis of Nitro Sugars: The compound plays a role in the synthesis of β-D-glycopyranosylnitromethanes derived from common hexoses, highlighting its utility in creating complex organic molecules with potential applications in medicinal chemistry and material science (Pham-Huu et al., 1998).
- Benzofuran Derivatives Synthesis: It's involved in reactions leading to the formation of benzofuran derivatives, indicating its importance in synthesizing compounds that could have pharmaceutical applications (Suzuki et al., 1983).
- Nitration and Acetylation Processes: The compound facilitates nitration and acetylation processes in organic synthesis, which are crucial steps in the production of various pharmaceuticals and agrochemicals (Fischer & Leonard, 1976).
Catalysis and Chemical Reactions
- Catalytic Hydrolysis: It's used in catalytic hydrolysis of phenyl esters, showcasing its potential as a catalyst or catalytic precursor in various chemical reactions (Shinkai & Kunitake, 1973).
- Oxidation Reactions: The compound is involved in the oxidation of alcohols to aldehydes or ketones, a fundamental reaction in organic chemistry with wide-ranging implications in synthetic chemistry (Iinuma, Moriyama, & Togo, 2013).
Material Science and Polymer Chemistry
- Synthesis of Poly(ethyl vinyl ethers): Research has shown its involvement in synthesizing polymers containing dipolar electronic systems, highlighting its utility in material science for developing materials with specific electronic properties (Lee & Ahn, 1999).
properties
IUPAC Name |
[2-(diacetyloxymethyl)-5-nitrophenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO8/c1-7(15)20-12-6-10(14(18)19)4-5-11(12)13(21-8(2)16)22-9(3)17/h4-6,13H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNQRFYBDCYWBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1)[N+](=O)[O-])C(OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801186320 |
Source
|
Record name | Methanediol, 1-[2-(acetyloxy)-4-nitrophenyl]-, 1,1-diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801186320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetoxy-4-nitro-benzaldiacetate | |
CAS RN |
54362-25-3 |
Source
|
Record name | Methanediol, 1-[2-(acetyloxy)-4-nitrophenyl]-, 1,1-diacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54362-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanediol, 1-[2-(acetyloxy)-4-nitrophenyl]-, 1,1-diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801186320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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